molecular formula C6H10O3 B8278410 3-(2-Hydroxyethyl)butyrolactone

3-(2-Hydroxyethyl)butyrolactone

Cat. No. B8278410
M. Wt: 130.14 g/mol
InChI Key: ROXIKYWASXLFTR-UHFFFAOYSA-N
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Patent
US05414097

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product ( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.1 L
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:2]([CH3:7])=[CH:3][CH:4]=C[CH:6]=1.[OH2:9].[C:10]([OH:13])(=[O:12])[CH3:11].[CH3:14][OH:15]>>[O:9]1[CH2:4][CH2:3][CH:2]([C:14]([OH:12])=[O:15])[CH2:1][CH2:6]1.[CH3:14][O:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[OH:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[C:10]([O:13][CH2:4][CH2:3][CH:2]1[CH2:7][O:15][C:8](=[O:9])[CH2:1]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
product ( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.1 L
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(=O)O
Name
Type
product
Smiles
COCCC1CC(=O)OC1
Name
Type
product
Smiles
OCCC1CC(=O)OC1
Name
Type
product
Smiles
C(C)(=O)OCCC1CC(=O)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05414097

Procedure details

100 parts of bottom product (7) from the first column (1) are passed into the second column (2) with 40 theoretical plates. 0.1 l of xylene (isomer mixture) is added as water entrainer and is returned (10) via line 8 and a phase separator (3) continuously into the column. With a distillate temperature of 28° C., a distillate pressure of 70 mbar and a reflux ratio of 1.6, 23 parts of overhead product (9) of the composition 80.1% by weight of water, 11.2% by weight of acetic acid, 3.3% by weight of methanol, 1.8% by weight of ester of tetrahydropyran-4-carboxylic acid and 44 parts of bottom product (12) with the composition 0.1% by weight of ester of tetrahydropyran-4-carboxylic acid, 10.7% by weight of 3-spirocyclopropylbutyrolactone, 28.9% by weight of 3-(2-methoxyethyl)butyrolactone, 6.1% by weight of 3-(2-hydroxyethyl)butyrolactone and 15.1% by weight of 3-(2-acetoxyethyl)butyrolactone are obtained. At 108° C., 33 parts of side stream (11) with the composition 99.5% by weight of ester of tetrahydropyran-4-carboxylic acid are removed at plate 27.
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product ( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.1 L
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:2]([CH3:7])=[CH:3][CH:4]=C[CH:6]=1.[OH2:9].[C:10]([OH:13])(=[O:12])[CH3:11].[CH3:14][OH:15]>>[O:9]1[CH2:4][CH2:3][CH:2]([C:14]([OH:12])=[O:15])[CH2:1][CH2:6]1.[CH3:14][O:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[OH:9][CH2:6][CH2:1][CH:2]1[CH2:7][O:13][C:10](=[O:12])[CH2:11]1.[C:10]([O:13][CH2:4][CH2:3][CH:2]1[CH2:7][O:15][C:8](=[O:9])[CH2:1]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
product ( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.1 L
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(=O)O
Name
Type
product
Smiles
COCCC1CC(=O)OC1
Name
Type
product
Smiles
OCCC1CC(=O)OC1
Name
Type
product
Smiles
C(C)(=O)OCCC1CC(=O)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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